Di-tert-butyl 5-ethenylhex-2-enedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85870-08-2 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
ditert-butyl 5-ethenylhex-2-enedioate |
InChI |
InChI=1S/C16H26O4/c1-8-12(14(18)20-16(5,6)7)10-9-11-13(17)19-15(2,3)4/h8-9,11-12H,1,10H2,2-7H3 |
InChI Key |
KTWJZTBPANBUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCC(C=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Structural Peculiarities and Chemical Significance in Ester Chemistry
The structure of Di-tert-butyl 5-ethenylhex-2-enedioate is characterized by several key functional groups that dictate its chemical behavior. The molecule possesses two tert-butyl ester groups, an internal carbon-carbon double bond (part of the hex-2-enedioate backbone), and a terminal vinyl (ethenyl) group.
Key Structural Features:
Di-tert-butyl Esters: The two tert-butyl ester groups are a dominant feature. The bulky tert-butyl groups provide significant steric hindrance around the carbonyl carbons. fiveable.me This steric shield makes the esters exceptionally stable to a wide range of nucleophilic and reducing conditions, a property frequently exploited in multi-step synthesis. thieme-connect.com They are often employed as protecting groups for carboxylic acids because they can endure various reaction conditions and are readily removed under specific acidic conditions. fiveable.methieme-connect.com
α,β-Unsaturated System: The double bond between carbons 2 and 3 of the hexenedioate chain creates an α,β-unsaturated ester system. This arrangement activates the double bond for conjugate addition reactions and also influences the reactivity of the adjacent carbonyl group.
Ethenyl (Vinyl) Group: The presence of a terminal vinyl group at the 5-position provides an additional site of reactivity. This group can participate in a variety of transformations common to alkenes, such as addition reactions, polymerization, and cross-coupling reactions.
The combination of a stable, sterically hindered ester with two distinct carbon-carbon double bonds of differing reactivity makes this molecule a highly versatile and chemoselective substrate in organic synthesis. The tert-butyl esters ensure that the carboxylic acid functionalities remain masked while transformations are carried out at the ethenyl or the conjugated double bond. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆O₄ |
| Molecular Weight | 282.38 g/mol |
| IUPAC Name | Di-tert-butyl 5-vinylhex-2-enedioate |
| Structure | A six-carbon chain with a double bond at position 2, and a vinyl group at position 5. Two tert-butyl ester groups are attached at positions 1 and 6. |
Overview of Its Role As a Versatile Intermediate and Building Block in Academic Research
While specific research focusing exclusively on Di-tert-butyl 5-ethenylhex-2-enedioate is not widespread, its structural motifs are representative of intermediates used in complex synthesis. Molecules containing both vinyl groups and α,β-unsaturated esters are valuable in reactions that build molecular complexity in a controlled manner.
The vinyl group can serve as a handle for late-stage functionalization. For instance, it can undergo radical additions, allowing for the introduction of new carbon-carbon bonds. acs.org The α,β-unsaturated ester portion is a classic Michael acceptor, enabling the formation of carbon-carbon or carbon-heteroatom bonds at the β-position.
The strategic value of the di-tert-butyl ester groups lies in their role as protecting groups. fiveable.me In a multi-step synthesis, a chemist can perform various reactions on the vinyl or conjugated double bond systems without fear of undesired reactions at the ester positions. thieme-connect.comresearchgate.net Once the desired molecular skeleton is assembled, the tert-butyl groups can be removed under acidic conditions to reveal the free dicarboxylic acid, which can then be used for further transformations, such as amidation or reduction.
Historical Context and Evolution of Synthetic Strategies for Unsaturated Dicarboxylic Esters
Direct Esterification and Transesterification Approaches to Di-tert-butyl Esters
The formation of tert-butyl esters is a common transformation in organic synthesis, often employed as a protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. chemicalbook.comthieme-connect.com The synthesis of di-tert-butyl esters from dicarboxylic acids presents unique challenges due to the steric hindrance of the tert-butyl group.
Catalytic Systems for Tert-butyl Ester Formation
Direct esterification of carboxylic acids to form tert-butyl esters is typically achieved by reacting the acid with isobutene under acidic catalysis. justia.com This method is widely used for producing tert-butyl (meth)acrylates and can be adapted for dicarboxylic acids. justia.com The reaction is generally performed in the liquid phase with an excess of isobutene and a strong acid catalyst. justia.comacs.org
Another approach involves the transesterification of a more common ester, such as a methyl or ethyl ester, with potassium tert-butoxide in a suitable solvent like diethyl ether. researchgate.net Lanthanum(III) complexes have also been shown to be highly effective for chemoselective transesterification, even with tertiary alcohols. researchgate.net
The choice of catalyst is critical for achieving high yields. Common catalytic systems include:
Mineral Acids: Sulfuric acid is a conventional and effective catalyst for the reaction between a carboxylic acid and isobutene. thieme-connect.com
Sulfonic Acids: Alkyl- or arylsulfonic acids are also utilized as soluble catalysts in the reaction mixture. justia.com
Bis(trifluoromethanesulfonyl)imide (Tf2NH): This superacid can be used in catalytic amounts to convert carboxylic acids into tert-butyl esters in tert-butyl acetate (B1210297), offering high yields and faster reaction times compared to conventional methods. thieme-connect.comorganic-chemistry.org
The following table summarizes various catalytic systems for tert-butyl ester formation.
| Catalyst System | Reactants | Conditions | Yield | Reference |
| H2SO4 (conc.) | Carboxylic Acid, Isobutene | Organic Solvent | Good | thieme-connect.com |
| Tf2NH (catalytic) | Carboxylic Acid, tert-Butyl Acetate | Room Temperature | High | thieme-connect.comorganic-chemistry.org |
| Er(OTf)3 | Alcohol/Phenol, Boc2O | Solvent-free, Room Temp. | Good | organic-chemistry.org |
| Mg(ClO4)2 | Alcohol, Boc2O | N/A | Good | organic-chemistry.org |
| Palladium Acetate / Triphenylphosphine | Boronic Acid, Boc2O | Dioxane | Up to 94% | acs.org |
Strategic Use of Di-tert-butyl Dicarbonate in Carboxylic Acid Protection and Esterification
Di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((BOC)₂O), is a versatile and widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines, alcohols, and thiols. chemicalbook.com It also serves as an efficient coupling reagent for the esterification of carboxylic acids with alcohols, including the formation of tert-butyl esters. thieme-connect.comlookchem.comresearchgate.net
This method typically involves activating the carboxylic acid with (BOC)₂O in the presence of a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP). thieme-connect.comlookchem.comresearchgate.net The reaction proceeds cleanly, and a significant advantage is that the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile, which simplifies product purification. thieme-connect.comlookchem.com This offers a distinct improvement over standard methods like the DCC/DMAP procedure, where removal of dicyclohexylurea byproduct can be problematic. thieme-connect.com The reaction is generally applicable to a wide variety of primary and secondary alcohols. thieme-connect.comlookchem.com While direct tert-butylation of a carboxylic acid using (BOC)₂O and tert-butanol is less common, the reagent is invaluable for activating the carboxyl group towards esterification. researchgate.net The use of (BOC)₂O has been shown to be effective in converting carboxylic acids cleanly into their corresponding esters. researchgate.net
Introduction of the Ethenyl Moiety into Hex-2-enedioate Frameworks
The synthesis of vinyl esters is of significant interest as they are valuable monomers in polymer chemistry and versatile intermediates in organic synthesis. polymerinnovationblog.come3s-conferences.org Introducing a vinyl ester into a molecule that already contains a tert-butyl ester, such as a derivative of a hex-2-enedioate framework, requires selective methods to avoid reactions at the existing ester group.
Vinyl Transfer and Transvinylation Reactions for Unsaturated Esters
Direct vinylation of carboxylic acids with acetylene (B1199291) is a cost-effective method but is often limited by the explosive nature of acetylene and the need for specialized conditions. e3s-conferences.org A safer and more common laboratory-scale approach is vinyl transfer, or transvinylation, from a commercially available vinyl source, most notably vinyl acetate. e3s-conferences.orgwikipedia.org This equilibrium-driven reaction involves the exchange of the vinyl group from vinyl acetate to a different carboxylic acid. semanticscholar.orggoogleapis.com
The reaction is typically catalyzed by transition metal salts, with mercury, palladium, and ruthenium compounds being the most studied. e3s-conferences.orggoogle.comgoogle.com Due to the toxicity of mercury, palladium and ruthenium catalysts are now preferred. google.comtandfonline.com Iridium complexes have also been developed for the transesterification of vinyl acetate with alcohols to form vinyl ethers. wikipedia.org
Mechanistic Insights into Vinyl Exchange with Activated Carboxylic Acids
Transvinylation is an equilibrium reaction. google.com The mechanism of transition-metal-catalyzed vinyl exchange involves the coordination of the catalyst to the vinyl donor (e.g., vinyl acetate) and the carboxylic acid. The process facilitates the transfer of the vinyl group to the new carboxylic acid, releasing acetic acid. google.com Strong acids can catalyze the reaction by protonating the carbonyl group, making it more electrophilic, while bases can deprotonate the alcohol (in the case of vinyl ether synthesis), making it more nucleophilic. wikipedia.org For the synthesis of vinyl esters from carboxylic acids, the reaction is essentially an interchange between the acyl groups attached to the vinyloxy group. acs.org
Optimization of Reaction Conditions for Ethenyl Introduction
To drive the transvinylation equilibrium towards the desired product, reaction conditions must be carefully optimized. Key parameters include:
Catalyst Choice: Ruthenium and palladium compounds are effective catalysts. e3s-conferences.orggoogle.com The choice of ligands on the metal center can significantly influence catalytic activity and selectivity.
Temperature: The reaction is often conducted at elevated temperatures to achieve a reasonable reaction rate. google.com For instance, the synthesis of vinyl ester resins from epoxy resins and unsaturated carboxylic acids is performed at temperatures between 90-120°C. researchgate.net
Removal of Byproducts: A crucial strategy for maximizing yield is the continuous removal of the acetic acid byproduct formed during the reaction with vinyl acetate. google.com This can be achieved through reactive distillation, which shifts the equilibrium towards the formation of the desired vinyl ester product. google.com
Reactant Ratio: Using a large excess of the vinyl source (e.g., vinyl acetate) can also help drive the reaction forward.
The following table illustrates the impact of reaction conditions on the synthesis of vinyl esters.
| Catalyst | Vinyl Source | Substrate | Key Condition | Outcome | Reference |
| Ruthenium Compound | Vinyl Acetate | Carboxylic Acid | Liquid Phase, Elevated Temp. | Transvinylation occurs | google.com |
| Palladium Acetate | Vinyl Acetate | Carboxylic Acid | Reactive Distillation | Continuous removal of acetic acid improves yield | google.com |
| Mercury Salts | Vinyl Acetate | Carboxylic Acid | N/A | Effective but toxic | google.comtandfonline.com |
| Candida antarctica lipase (B570770) B | Vinyl Ether Alcohol | Carboxylic Acid | 22–90 °C, Various Solvents | High conversion (>90%) in <1 hr | rsc.org |
Organometallic and Transition Metal-Catalyzed Coupling Reactions for Vinyl Group Installation
The introduction of a vinyl group into a molecular scaffold is a fundamental transformation in organic synthesis, and organometallic and transition metal-catalyzed coupling reactions offer powerful and versatile tools for this purpose. These methods are characterized by their high efficiency, functional group tolerance, and potential for stereocontrol.
Transition metal catalysis, particularly using palladium, has become a cornerstone for the formation of carbon-carbon bonds. Reactions such as the Heck, Suzuki, Stille, and Negishi couplings are instrumental in vinyl group installation. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between a suitable precursor bearing a leaving group (e.g., a halide or triflate) at the 5-position of the hex-2-enedioate backbone and a vinyl-organometallic reagent, such as vinyltributylstannane (in a Stille coupling) or vinylboronic acid (in a Suzuki coupling). The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
A mild and general catalytic system for the α-vinylation of carbonyl compounds has been developed using [Pd(PtBu3)Br]2 as a catalyst. This system has been shown to be effective for coupling vinyl bromides, triflates, and tosylates with ketones and esters, suggesting its potential applicability to precursors of this compound. Furthermore, decarboxylative cross-coupling reactions, merging photoredox and nickel catalysis, have emerged as a powerful method for the vinylation of alkyl carboxylic acids with vinyl halides. acs.orgacs.org This approach could provide a novel route to the target molecule by utilizing a carboxylic acid precursor.
The table below summarizes key features of various transition metal-catalyzed coupling reactions relevant to vinyl group installation.
| Reaction | Organometallic Reagent | Catalyst | Key Advantages |
| Heck | Alkene | Palladium | Atom economy, readily available starting materials |
| Suzuki | Organoboron compound | Palladium | Mild reaction conditions, low toxicity of byproducts |
| Stille | Organotin compound | Palladium | High functional group tolerance |
| Negishi | Organozinc compound | Palladium or Nickel | High reactivity and selectivity |
Recent advancements have also focused on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and ligands that promote reactions under milder conditions. The regio- and enantioselective palladium-catalyzed tandem allylic substitution offers a versatile route to chiral vinyl-substituted heterocycles and demonstrates the potential for asymmetric vinylations. acs.org
Radical Methodologies for Unsaturated Systems
Radical reactions offer a complementary approach to the synthesis of unsaturated systems, often proceeding under neutral conditions and tolerating a wide range of functional groups. These reactions involve the generation of highly reactive radical intermediates that can participate in various bond-forming events.
For the synthesis of a molecule like this compound, a radical vinylation strategy could be employed. This might involve the generation of a radical at the 5-position of the hex-2-enedioate backbone, followed by trapping with a vinyl radical equivalent. The vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides with an electron-withdrawing substituent at the β-position has been successfully demonstrated, showcasing the feasibility of radical vinylation. rsc.org
Transition metal catalysis can also be harnessed to generate and control vinyl radicals. rsc.org These methodologies provide a pathway to vinylated products through various transformations, including cyclization, substitution, and addition reactions. The combination of photoredox catalysis with transition metal catalysis has opened new avenues for radical-based cross-coupling reactions, which could be adapted for the synthesis of the target compound.
Key aspects of radical methodologies for generating unsaturated systems are highlighted in the following table.
| Radical Generation Method | Key Features | Potential Application |
| Tin-based methods (e.g., Barton-McCombie) | Traditional but effective | Deoxygenation to form alkenes |
| Photoredox catalysis | Mild conditions, visible light driven | Generation of radicals from readily available precursors |
| Transition metal-mediated radical reactions | Control over reactivity and selectivity | Catalytic generation of vinyl radicals |
Chemo- and Regioselective Synthesis of the Hex-2-enedioate Backbone
The construction of the hex-2-enedioate backbone with precise control over the placement of functional groups and the geometry of the double bond is a critical challenge. Chemo- and regioselectivity are paramount in ensuring the desired isomer is obtained as the major product.
The synthesis of unsaturated dicarboxylic acid derivatives, such as the hex-2-enedioate core, can be achieved through various classical and modern synthetic methods. One approach involves the self-coupling of propiolates catalyzed by an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method provides a stereoselective route to (E)-hex-2-en-4-yne dioates, which can be subsequently hydrogenated to yield the corresponding E,Z-diene dioate. afinitica.com This strategy offers a direct entry into the hex-2-enedioate system with defined stereochemistry.
Alkylation of β-ketoester dianions followed by cyclization presents another pathway to substituted tetrahydrofurans, which can serve as precursors to unsaturated dicarboxylates. The chemo-, regio-, and E/Z-diastereoselectivity of these reactions are crucial for obtaining the desired product. researchgate.net Furthermore, nickel-catalyzed four-component reactions of alkynes, aryl boroxines, and perfluoroalkyl iodides have been developed to access polysubstituted 1,3-dienes with excellent chemo- and regioselectivity, demonstrating the power of multicomponent reactions in constructing complex unsaturated systems. nih.gov
The geometry of the double bond in the hex-2-enedioate backbone, specifically the E/Z isomerism, can have a significant impact on the molecule's properties and subsequent reactivity. Controlling this stereochemistry is a key aspect of the synthesis.
The E/Z notation is used to describe the stereochemistry of double bonds with three or four substituents. The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents on each carbon of the double bond. If the higher-priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite).
Several synthetic strategies can be employed to control the E/Z stereochemistry of the double bond. Wittig-type reactions, for example, can be tuned to favor either the E or Z isomer by careful selection of the phosphonium (B103445) ylide and reaction conditions. Stabilized ylides generally favor the E-isomer, while non-stabilized ylides tend to produce the Z-isomer. Other methods, such as the Horner-Wadsworth-Emmons reaction, typically provide excellent E-selectivity.
The stereoselective synthesis of (E)-hex-2-en-4-yne dioates via the self-coupling of propiolates is a prime example of achieving high stereocontrol in the formation of the double bond. afinitica.com Similarly, catalytic cross-metathesis reactions using molybdenum-based catalysts have been shown to be highly efficient and stereoretentive for the synthesis of E- and Z-trisubstituted alkenes. nih.gov
Asymmetric Synthesis of Chiral Analogues and Derivatives
The introduction of chirality into the this compound scaffold opens up possibilities for creating novel molecules with potential applications in various fields. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.
One of the most reliable methods for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and ideally recycled.
In the context of this compound analogues, a chiral auxiliary could be attached to the dicarboxylate backbone to control the stereoselective introduction of the vinyl group or other substituents. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations, including aldol (B89426) reactions and alkylations. researchgate.net For instance, an acylated Evans auxiliary derived from a precursor to the hex-2-enedioate could be used to direct the diastereoselective addition of a nucleophile.
Substrate-controlled asymmetric synthesis is another powerful strategy where the existing chirality within the substrate molecule dictates the stereochemistry of newly formed chiral centers. researchgate.net If a chiral center is already present in the hex-2-enedioate backbone, it can influence the facial selectivity of reactions at a prochiral center, leading to the formation of one diastereomer in excess. This approach is particularly useful in the synthesis of complex natural products where a chiral starting material from the "chiral pool" is used.
The following table provides an overview of common chiral auxiliaries and their applications.
| Chiral Auxiliary | Origin/Type | Typical Applications |
| Evans' Oxazolidinones | Amino alcohols | Asymmetric aldol reactions, alkylations, acylations |
| Oppolzer's Camphorsultam | Camphor | Asymmetric Diels-Alder reactions, conjugate additions |
| Pseudoephedrine Amides | Pseudoephedrine | Asymmetric alkylations |
| (S)- and (R)-1-Phenylethylamine | Amines | Resolution of racemic acids, asymmetric synthesis |
The development of catalytic asymmetric methods for the synthesis of chiral dicarboxylates is an active area of research. A rhodium-catalyzed asymmetric carboxylation of ester-containing allylic bromides has been reported to form stereogenic carbon centers bearing two different carboxylates with high enantioselectivity, highlighting the potential for catalytic approaches to chiral dicarboxylate synthesis. rsc.org
Chiral Catalyst-Controlled Approaches
While no specific chiral catalyst-controlled synthesis for this compound has been documented, the broader field of asymmetric catalysis offers potential strategies for the enantioselective synthesis of related vinyl-substituted dicarboxylates. These methodologies often rely on the use of chiral Lewis acids or organocatalysts to control the stereochemical outcome of key bond-forming reactions.
Hypothetically, a chiral Lewis acid-catalyzed conjugate addition of a suitable vinyl nucleophile to a di-tert-butyl maleate (B1232345) or fumarate (B1241708) precursor could be a viable approach. The chiral Lewis acid would coordinate to the dicarbonyl moiety, creating a chiral environment and directing the incoming nucleophile to one face of the molecule.
Alternatively, palladium-catalyzed asymmetric allylic alkylation reactions represent a powerful tool for the enantioselective construction of carbon-carbon bonds. A strategy involving the reaction of a nucleophile derived from di-tert-butyl malonate with an appropriate vinyl-substituted allylic electrophile in the presence of a chiral palladium catalyst could potentially lead to the desired product.
Given the absence of direct research, the following table presents a hypothetical overview of catalysts and conditions that might be explored for the asymmetric synthesis of this compound, based on successful applications in the synthesis of structurally analogous compounds.
| Catalyst System | Potential Reaction Type | Anticipated Stereocontrol | Key Considerations |
| Chiral Bisphosphine-Palladium Complex | Asymmetric Allylic Alkylation | High enantioselectivity | Choice of ligand and leaving group on the allylic substrate would be critical. |
| Chiral BOX-Copper(II) Complex | Conjugate Addition | Potentially high enantioselectivity | The reactivity of the vinyl nucleophile would need to be optimized. |
| Chiral Phosphoric Acid | Organocatalytic Michael Addition | Variable enantioselectivity | Substrate activation and catalyst loading would be key parameters. |
| Chiral Diamine-Rhodium Complex | 1,4-Conjugate Addition | Good to high enantioselectivity | The nature of the vinyl organometallic reagent would influence the outcome. |
It is important to reiterate that the application of these methods to the synthesis of this compound is speculative. Detailed experimental investigation would be required to determine the feasibility and efficacy of any of these approaches. The development of a successful chiral catalyst-controlled synthesis would represent a significant contribution to the field of asymmetric synthesis, providing access to this structurally interesting and potentially valuable chemical entity.
Reactions Involving the Ethenyl (Vinyl) Moiety
The vinyl group is a primary site for chemical modification, making it a key focus in the study of this compound's reactivity. Its ability to undergo polymerization and addition reactions is central to its utility in materials science.
Polymerization and Copolymerization Studies
The vinyl functionality of this compound allows it to act as a monomer in various polymerization processes. This leads to the formation of polymers with the ester group as a pendant moiety, which can be further modified.
This compound can undergo radical polymerization, typically initiated by thermal or photochemical decomposition of a radical initiator. The process involves the standard steps of initiation, propagation, and termination. The kinetics of this polymerization are influenced by factors such as monomer concentration, initiator concentration, and temperature. The bulky tert-butyl groups can sterically hinder the approach of the propagating radical to the monomer, potentially affecting the rate of polymerization and the molecular weight of the resulting polymer.
To achieve better control over the polymer architecture, such as molecular weight, dispersity, and end-group functionality, controlled/living polymerization techniques can be employed. Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be adapted for this compound. These techniques would allow for the synthesis of well-defined homopolymers and block copolymers, enabling precise macromolecular engineering for targeted applications.
The presence of the double bond in the main chain of the hex-2-enedioate portion of the molecule, in addition to the terminal vinyl group, presents the possibility for cross-linking. While the vinyl group is more reactive in typical radical polymerizations, under certain conditions or with specific catalysts, the internal double bond could also participate in reactions, leading to the formation of a cross-linked polymer network. This would transform the material from a linear thermoplastic to a thermoset with altered mechanical and thermal properties.
This compound can be copolymerized with other vinyl monomers to synthesize functional copolymers. The choice of comonomer allows for the tuning of the resulting copolymer's properties. For instance, copolymerization with a hydrophilic monomer could impart amphiphilic characteristics to the polymer. The tert-butyl ester groups in the resulting copolymer can be hydrolyzed to carboxylic acid groups, providing a route to functional polymers with tunable polarity and reactivity.
Electrophilic and Nucleophilic Addition Reactions to the Double Bonds
Beyond polymerization, the double bonds in this compound are susceptible to electrophilic and nucleophilic addition reactions.
The terminal vinyl group can undergo classic electrophilic additions. For example, reaction with hydrogen halides (HX) would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). Halogenation with agents like bromine (Br₂) would result in the formation of a dibromo derivative.
The α,β-unsaturated ester system provides a site for nucleophilic conjugate addition (Michael addition). Nucleophiles can add to the β-carbon of the hex-2-enedioate backbone. This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for a wide range of chemical modifications to the molecule. The bulky tert-butyl esters may influence the accessibility of the electrophilic β-carbon to the incoming nucleophile.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Cycloaddition reactions are powerful tools for the construction of cyclic systems. This compound possesses two potential reaction sites for these transformations.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The α,β-unsaturated ester moiety in the molecule can act as a dienophile due to the electron-withdrawing nature of the adjacent carbonyl group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). masterorganicchemistry.com Reaction with a conjugated diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring. The terminal vinyl group can also function as a dienophile, though it is generally less reactive than the conjugated system unless activated by an adjacent electron-withdrawing group.
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (a molecule with delocalized electrons over three atoms) with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. nih.govwikipedia.orgorganic-chemistry.org Both the vinyl group and the conjugated double bond of this compound can serve as dipolarophiles. nih.gov For example, reaction with an organic azide (B81097) (a 1,3-dipole) would lead to the formation of a triazole ring, a reaction often utilized in "click chemistry". youtube.com Other 1,3-dipoles like nitrile oxides or diazoalkanes could be used to synthesize isoxazoles and pyrazoles, respectively. youtube.comnih.gov
Table 2: Potential Cycloaddition Reactions
| Reaction Type | Reactant | Functional Group Involved | Product Type |
| Diels-Alder [4+2] | 1,3-Butadiene | Conjugated C=C bond | Substituted Cyclohexene |
| 1,3-Dipolar | Organic Azide | Vinyl or Conjugated C=C | Triazole |
| 1,3-Dipolar | Nitrile Oxide | Vinyl or Conjugated C=C | Isoxazole |
Olefin Metathesis and Related Transformations
Olefin metathesis is a versatile reaction that allows for the rearrangement of carbon-carbon double bonds, catalyzed by metal alkylidene complexes such as Grubbs' catalysts. utc.edu The two primary types relevant to this compound are Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).
Ring-Closing Metathesis (RCM) is an intramolecular reaction that can form cyclic alkenes from acyclic dienes, with the liberation of a small volatile olefin like ethylene (B1197577). organic-chemistry.orgwikipedia.org As this compound is a diene, it is a potential substrate for RCM. This would result in the formation of a seven-membered carbocycle, a reaction that is feasible but can be challenging compared to the formation of 5- or 6-membered rings. nih.gov
Cross-Metathesis (CM) is an intermolecular reaction between two different olefins. organic-chemistry.org The vinyl group of this compound could react with another olefin (e.g., styrene, another acrylate) to generate a new, more complex unsaturated product. The success and selectivity of CM depend on the relative reactivities of the olefin partners and the catalyst used. illinois.edu
Reactivity of the Di-tert-butyl Ester Functionalities
The di-tert-butyl ester groups in the molecule serve as robust protecting groups for the carboxylic acid functionalities. Their reactivity is dominated by cleavage under acidic conditions.
Selective Ester Hydrolysis and Decarboxylation Pathways
Tert-butyl esters are known for their high stability under neutral and basic conditions, where other esters like methyl or ethyl esters would be readily hydrolyzed. acsgcipr.orgarkat-usa.org However, they are selectively and easily cleaved under acidic conditions. organic-chemistry.org
The hydrolysis mechanism under acidic conditions proceeds via an AAL1 pathway. oup.com Protonation of the carbonyl oxygen is followed by the cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. acsgcipr.org The tert-butyl cation is then trapped by a nucleophile or eliminates a proton to form isobutylene. This selectivity allows for the deprotection of the carboxylic acids in this compound without affecting other potentially sensitive functional groups. A wide range of acids, including trifluoroacetic acid (TFA), formic acid, or p-toluenesulfonic acid, can be used for this purpose. acsgcipr.org
Table 3: Conditions for tert-Butyl Ester Cleavage
| Reagent | Conditions | Byproducts | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temp | Isobutylene, CO₂ | acsgcipr.org |
| Formic Acid | Room Temp or mild heating | Isobutylene, CO₂ | acsgcipr.org |
| Aqueous Phosphoric Acid | Mild heating | tert-Butanol | organic-chemistry.orgorganic-chemistry.org |
| Anhydrous HCl | Organic Solvent | Isobutylene, CO₂ | acsgcipr.org |
Following hydrolysis to the dicarboxylic acid, decarboxylation (loss of CO₂) may occur if the structure allows. For the resulting 5-ethenylhex-2-enedioic acid, decarboxylation is not spontaneous. However, if the double bond were to migrate to the β,γ-position relative to one of the carboxyl groups, β-keto acid-like decarboxylation could be induced upon heating. Oxidative decarboxylation is another potential pathway under specific reaction conditions.
Transesterification Processes with Functional Alcohols and Polyols
Transesterification of this compound involves the substitution of the tert-butyl groups with other alcohol moieties. Due to the significant steric hindrance and the stability of the tert-butyl cation, these reactions are generally sluggish and require specific catalytic conditions to proceed efficiently.
Standard base-catalyzed transesterification methods are often ineffective. Acid catalysis is typically necessary to activate the carbonyl group toward nucleophilic attack. The reaction is an equilibrium process, and to drive it towards the desired product, the removal of the released tert-butanol is often required. Lewis acids can also serve as effective catalysts for this transformation.
The reaction with functional alcohols or polyols (e.g., ethylene glycol, glycerol) can lead to the formation of new polyester (B1180765) monomers or polymers with pendant vinyl groups, which can be valuable for subsequent cross-linking reactions. The reaction rate is highly dependent on the steric bulk of the incoming alcohol; primary alcohols react more readily than secondary alcohols, while tertiary alcohols are generally unreactive.
Table 1: Representative Conditions for Acid-Catalyzed Transesterification of Sterically Hindered Esters
| Catalyst | Alcohol Type | Typical Conditions | Outcome |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Primary Alcohol (e.g., Methanol) | Reflux, removal of tert-butanol | Good conversion to methyl ester |
| p-Toluenesulfonic acid (p-TsOH) | Diol (e.g., Ethylene Glycol) | High temperature, Dean-Stark trap | Formation of hydroxyethyl (B10761427) ester |
| Titanium(IV) isopropoxide | Polyol (e.g., Glycerol) | Inert atmosphere, >150°C | Partial or full transesterification |
Amidation and Other Carboxylic Acid Derivative Formations
The conversion of the tert-butyl ester groups in this compound to amides is a challenging transformation due to the low electrophilicity of the carbonyl carbon and the high steric hindrance. Direct aminolysis (reaction with amines) typically requires harsh conditions or specialized reagents.
Modern synthetic methods have been developed to facilitate the amidation of sterically hindered esters. One effective strategy involves the use of strong bases, such as potassium tert-butoxide (KOtBu) or n-butyllithium (n-BuLi), to activate the amine or the ester. nih.govorganic-chemistry.org These reactions can often proceed at room temperature. nih.gov
Another powerful approach is the in situ conversion of the tert-butyl ester to a more reactive acyl derivative, such as an acid chloride. Reagents like thionyl chloride (SOCl₂) or a combination of α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can transform the ester into an acid chloride, which then reacts rapidly with a wide range of primary and secondary amines to form the corresponding amides in high yields under mild conditions. researchgate.netorganic-chemistry.org
Table 2: Comparison of Amidation Methods for tert-Butyl Esters
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Base-Promoted Amidation | KOtBu in DMSO or n-BuLi in THF | Rapid, often at room temperature. nih.gov | Requires strong base, sensitive functional groups may not be tolerated. |
| In situ Acid Chloride Formation | SOCl₂ or Ph₂CCl₂/SnCl₂ | Broad amine scope, high yields, mild conditions for the amidation step. researchgate.netorganic-chemistry.org | Requires a chlorinating agent. |
| Direct Thermal/Catalytic Amidation | Lewis acids (e.g., ZrCl₄, HfCl₄) | Avoids strong bases and chlorinating agents. | Often requires high temperatures. |
Stereochemical Evolution and Control During Chemical Transformations
This compound possesses two key stereochemical elements: a stereogenic center at the C5 position and a carbon-carbon double bond at the C2 position, which can exist as either the E- or Z-isomer. Chemical transformations can be influenced by this existing stereochemistry, and new stereocenters can be created with varying degrees of control.
Reactions involving the α,β-unsaturated ester system, such as Michael additions or epoxidations, are expected to be diastereoselective. The chiral center at C5 can direct incoming reagents to one face of the C2=C3 double bond over the other, leading to the preferential formation of one diastereomer. The bulky tert-butyl ester groups would also contribute to this facial bias.
Similarly, reactions at the C5-ethenyl group (e.g., hydroboration-oxidation, dihydroxylation) would proceed with diastereoselectivity. The existing stereocenter at C5 will direct the reaction to create a new stereocenter at the adjacent carbon with a predictable relative configuration. The degree of stereochemical control would depend heavily on the specific reagents and reaction conditions employed. The interconversion between the α,β- and β,γ-unsaturated forms of the ester, potentially catalyzed by a strong base, could also be a factor in the stereochemical outcome of certain reactions. libretexts.org
Influence of Steric Hindrance from tert-Butyl Groups on Reaction Selectivity and Rate
The tert-butyl groups are among the bulkiest substituents used in organic chemistry and exert a profound influence on the reactivity of this compound. fastercapital.com This steric hindrance is a dominant factor in controlling both reaction rates and selectivity. rsc.orgresearchgate.net
Effect on Reaction Rate: The primary effect of the tert-butyl groups is the steric shielding of the ester carbonyl carbons. This dramatically slows down the rate of nucleophilic acyl substitution reactions, such as the transesterification and amidation discussed previously. fastercapital.com Nucleophiles face a significant steric barrier to approach the electrophilic center, raising the activation energy of the reaction compared to less hindered esters like methyl or ethyl esters. Consequently, more forcing conditions (higher temperatures) or more potent catalytic systems are required to achieve reasonable reaction times. nih.gov
Effect on Reaction Selectivity: Steric hindrance is a powerful tool for directing regioselectivity. If the two ester groups were in different steric environments, a nucleophile would preferentially attack the less hindered position. acs.org Furthermore, the steric bulk can influence stereoselectivity by dictating the trajectory of an incoming reagent towards other parts of the molecule. For example, in a conjugate addition to the C2=C3 double bond, the tert-butyl groups, in concert with the substituent at C5, would create a highly biased steric environment, favoring attack from the less hindered face of the molecule. organic-chemistry.org This principle is often exploited in asymmetric synthesis to achieve high levels of stereocontrol. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would be required for an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of Di-tert-butyl 5-ethenylhex-2-enedioate would present a series of distinct signals corresponding to the different proton environments. The large tert-butyl groups would produce a prominent singlet, while the protons of the ethenyl (vinyl) and hexenedioate backbone would exhibit more complex splitting patterns.
The two protons on the α,β-unsaturated system (C2-H and C3-H) would appear as doublets in the olefinic region, typically between δ 5.5 and 7.5 ppm. Their coupling constant (J value) would be crucial in determining the geometry of the double bond, with a larger J value (~12-18 Hz) indicating an E (trans) configuration, which is generally more stable.
The terminal ethenyl group protons would give rise to a characteristic pattern, often referred to as an AMX spin system.
The proton on the carbon bearing the alkyl chain (C5-H) would likely appear as a multiplet.
The two terminal vinyl protons would be diastereotopic, appearing as distinct signals, likely doublets of doublets, in the region of δ 4.5-6.0 ppm.
The protons of the tert-butyl ester groups would yield a sharp, intense singlet around δ 1.4-1.6 ppm, integrating to 18 protons. The remaining methylene (B1212753) and methine protons in the hexene chain would produce complex multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| =CH-COO (C2-H or C3-H) | ~6.5 - 7.5 | d | ~15 (for E-isomer) |
| =CH-COO (C3-H or C2-H) | ~5.8 - 6.5 | d | ~15 (for E-isomer) |
| -CH=CH₂ (C5-H) | ~5.5 - 6.0 | m | - |
| -CH=CH₂ (terminal) | ~4.8 - 5.2 | dd | cis ~10, trans ~17, gem ~1.5 |
| -C(CH₃)₃ | ~1.4 - 1.6 | s | - |
| -CH₂- | ~2.2 - 2.6 | m | - |
Note: These are estimated values. Actual chemical shifts and coupling constants can be influenced by solvent and other structural factors.
The ¹³C NMR spectrum, typically acquired with proton decoupling, would show a distinct signal for each unique carbon atom in the molecule. The ester carbonyl carbons would be the most downfield signals, expected in the δ 165-175 ppm range. The quaternary carbons of the tert-butyl groups would appear around δ 80-85 ppm, while their methyl carbons would produce a strong signal near δ 28 ppm. Carbons of the C=C double bonds would resonate in the δ 115-150 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~165 - 175 |
| Olefinic C=C | ~115 - 150 |
| -O-C (CH₃)₃ | ~80 - 85 |
| Aliphatic -CH₂- and -CH- | ~30 - 45 |
| -C(C H₃)₃ | ~28 |
Note: These are estimated values based on typical functional group ranges.
To definitively assign the complex ¹H and ¹³C signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the entire spin system from the ethenyl protons through the aliphatic backbone to the protons of the α,β-unsaturated system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be critical for identifying quaternary carbons (like the carbonyls and the central carbons of the tert-butyl groups) by observing their correlations to nearby protons. For instance, the tert-butyl protons would show a correlation to the ester carbonyl carbon, confirming the ester linkage.
Given the flexible single bonds in the hexene chain, this compound likely exists as a mixture of different conformers at room temperature. Dynamic NMR studies, which involve recording spectra at various temperatures, could provide insight into these conformational dynamics. By cooling the sample, the interchange between conformers might be slowed enough on the NMR timescale to observe separate signals for each distinct conformation. Such studies could reveal information about rotational barriers around the C-C single bonds.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.
The IR spectrum of this compound would be dominated by absorptions characteristic of its ester and alkene functional groups.
Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected for the C=O stretch. Because the ester is conjugated with a C=C double bond (α,β-unsaturated), its frequency would be lower than that of a saturated ester. The predicted range is approximately 1715-1730 cm⁻¹. orgchemboulder.com
Ethenyl (C=C) Stretch: Two distinct C=C stretching absorptions would be anticipated. The conjugated C=C bond would likely appear around 1620-1640 cm⁻¹, while the non-conjugated terminal vinyl group would absorb in a similar region, typically 1640-1650 cm⁻¹.
C-O Stretch: Strong bands corresponding to the C-O stretching of the ester groups would be visible in the fingerprint region, typically between 1150 and 1300 cm⁻¹. orgchemboulder.com
=C-H Stretch: The stretching vibrations of the sp² C-H bonds of the alkene groups would appear as absorptions just above 3000 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations for the protons on the double bonds would produce characteristic bands in the 890-990 cm⁻¹ region, which can sometimes help confirm the substitution pattern of the alkenes.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| α,β-Unsaturated Ester | C=O Stretch | ~1715 - 1730 | Strong |
| Alkene | C=C Stretch | ~1620 - 1650 | Medium-Weak |
| Ester | C-O Stretch | ~1150 - 1300 | Strong |
| Alkene | =C-H Stretch | ~3010 - 3090 | Medium |
| Alkane | -C-H Stretch | ~2850 - 2980 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For instance, in the analysis of 2,4-di-tert-butylphenol, a related compound, HRMS could be used to confirm its molecular formula, C14H22O, by providing a precise mass measurement.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion, offering detailed structural information. For a compound like 2,4-di-tert-butylphenol, MS/MS analysis would involve isolating the molecular ion and inducing fragmentation to observe characteristic losses, such as the loss of a tert-butyl group, which would support the proposed structure.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For example, GC has been used for the analysis of impurities in methyl tert-butyl ether (MTBE). A hypothetical GC method for a di-tert-butyl ester might involve an appropriate column, such as a non-polar or medium-polarity column, and a temperature program to ensure adequate separation from any impurities.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation and purification of a wide range of compounds. The separation of various phenolic antioxidants has been demonstrated using reverse-phase HPLC with C8 or C18 columns. For a compound like di-tert-butyl dicarbonate, a reverse-phase HPLC method using a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid (for MS compatibility) has been described. sielc.com
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | To be optimized |
| Flow Rate | To be optimized |
| Detection | UV-Vis or Mass Spectrometry |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the related compound, Di-tert-butyl cyclohex-2-ene-1,4-diyl dicarbonate, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with a half-chair conformation for the cyclohexene (B86901) ring. nih.govresearchgate.net Such analysis provides definitive structural proof and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Interactive Data Table: Crystallographic Data for a Related Compound (Di-tert-butyl cyclohex-2-ene-1,4-diyl dicarbonate) nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.6548 (11) |
| b (Å) | 5.8862 (6) |
| c (Å) | 23.126 (2) |
| β (°) | 103.147 (5) |
| Volume (ų) | 1677.5 (3) |
| Z | 4 |
Following a comprehensive search for scientific literature and data pertaining to "this compound," it has been determined that there is no available information in published academic journals, chemical databases, or other scholarly sources that addresses the computational and theoretical investigations of this specific compound.
The detailed analysis requested, including Quantum Chemical Studies, Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, reaction mechanism elucidation, and conformational modeling, appears not to have been performed or at least not published for "this compound."
Consequently, it is not possible to generate the requested article as the foundational research data required to accurately and scientifically address the specified outline does not exist in the public domain. Providing an analysis without such data would be speculative and would not meet the standards of scientific accuracy.
Computational Chemistry and Theoretical Investigations of Di Tert Butyl 5 Ethenylhex 2 Enedioate
Prediction of Spectroscopic Parameters
In the absence of extensive empirical data, computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of "Di-tert-butyl 5-ethenylhex-2-enedioate." Theoretical investigations, primarily through methods like Density Functional Theory (DFT) and ab initio calculations, can provide valuable insights into its nuclear magnetic resonance (NMR) spectra, infrared (IR) absorption bands, and mass spectrometry (MS) fragmentation patterns. These predictions are crucial for the initial identification and structural elucidation of this compound in experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra of this compound are fundamental for its structural verification. The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the presence of various functional groups, including the two tert-butyl esters, the alkene backbone, and the vinyl substituent.
¹H NMR Spectroscopy:
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl groups will likely produce a single, sharp peak due to the magnetic equivalence of the nine protons, appearing in the upfield region. The protons of the ethenyl group and the hex-2-enedioate backbone will resonate at lower fields due to the deshielding effects of the double bonds and carbonyl groups.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C(CH₃)₃ | 1.4 - 1.6 | Singlet | N/A |
| H-4 | 2.5 - 2.7 | Multiplet | |
| H-5 | 3.0 - 3.2 | Multiplet | |
| H-2 | 5.8 - 6.0 | Doublet | ~16 |
| H-3 | 6.9 - 7.1 | Doublet of Doublets | ~16, ~7 |
| Vinyl H (trans to alkyl) | 5.1 - 5.3 | Doublet | ~17 |
| Vinyl H (cis to alkyl) | 5.0 - 5.2 | Doublet | ~10 |
| Vinyl H (geminal) | 5.7 - 5.9 | Doublet of Doublets | ~17, ~10 |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide complementary information, with signals for each unique carbon atom. The carbonyl carbons of the ester groups are expected to appear significantly downfield. The sp² hybridized carbons of the alkene and vinyl groups will resonate in the mid-field region, while the sp³ hybridized carbons of the tert-butyl groups and the aliphatic backbone will be found in the upfield portion of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | 28 - 30 |
| -C(CH₃)₃ | 80 - 82 |
| C-1 (C=O) | 165 - 167 |
| C-6 (C=O) | 170 - 172 |
| C-2 | 121 - 123 |
| C-3 | 145 - 147 |
| C-4 | 40 - 42 |
| C-5 | 45 - 47 |
| Vinyl C (terminal) | 115 - 117 |
| Vinyl C (internal) | 138 - 140 |
Infrared (IR) Spectroscopy
Theoretical IR spectroscopy predicts the vibrational frequencies of the molecule's functional groups. For this compound, the most prominent absorption bands are expected to arise from the C=O stretching of the ester groups, the C=C stretching of the alkene and vinyl groups, and the C-H stretching of the aliphatic and vinylic protons.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-H stretch (sp²) | 3010 - 3100 | Medium |
| C=O stretch (ester) | 1715 - 1735 | Strong |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| C-O stretch (ester) | 1150 - 1250 | Strong |
| C-H bend (vinyl) | 910 - 990 | Strong |
Mass Spectrometry (MS)
Computational predictions of mass spectral fragmentation can help in interpreting the data from techniques like electron ionization mass spectrometry (EI-MS). The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Subsequent fragmentation is likely to involve the loss of stable neutral molecules or radicals.
Interactive Data Table: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M-56]⁺ | Loss of isobutylene |
| [M-57]⁺ | Loss of tert-butyl radical |
| [M-101]⁺ | Loss of tert-butoxycarbonyl radical |
| 57 | tert-butyl cation |
Based on the conducted research, information regarding the specific advanced research applications of This compound as outlined in the request is not available. The scientific literature accessible through the search does not detail its use as a monomer for specialty polymers, a cross-linking agent, a precursor for biodegradable systems, or as a key building block in the asymmetric synthesis of chiral compounds or the construction of macrocycles.
While a method for the synthesis of "(E)-di-tert-butyl-5-vinylhex-2-enedioate" (an isomer and synonym) has been documented as an intermediate in a larger synthetic strategy, details on its further application in the specified fields are absent. mdpi.comresearchgate.net The compound was prepared by dissolving its corresponding diacid in trifluoroacetic anhydride (B1165640) at 0 °C, followed by the addition of tert-butanol (B103910). mdpi.comresearchgate.net
Due to the lack of specific data on the advanced applications of this compound, it is not possible to generate the thorough and scientifically accurate content for each requested section and subsection while strictly adhering to the prompt's constraints. Providing information on related but distinct compounds would violate the instruction to focus solely on the specified molecule.
Advanced Research Applications and Future Perspectives
Building Block in Complex Organic Synthesis
Formation of Heterocyclic Scaffolds
The unsaturated linkage within the ethenylhexenedioate core of Di-tert-butyl 5-ethenylhex-2-enedioate presents a versatile platform for the synthesis of complex heterocyclic scaffolds. The presence of both an alkene and a diene-like system opens the door to a variety of cycloaddition and cyclization reactions. For instance, hetero Diels-Alder reactions, where the diene system reacts with a heterodienophile, could be employed to construct six-membered heterocyclic rings containing nitrogen or oxygen atoms. rsc.org The vinyl group could also participate in annulation strategies to build fused ring systems, which are common motifs in medicinally relevant molecules.
Development of Novel Chemical Probes and Analytical Reagents
The unique combination of bulky tert-butyl esters and a reactive unsaturated system could be leveraged in the design of novel chemical probes. The unsaturated portion of the molecule could be engineered to react selectively with specific analytes or biological targets. The tert-butyl ester groups, known for their steric hindrance, could influence the molecule's solubility and conformational properties, potentially leading to highly selective binding interactions. Furthermore, the vinyl group could be a handle for attaching fluorophores or other reporter groups, enabling the development of fluorescent probes for imaging and sensing applications.
Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies
Systematic modification of the this compound structure would be a critical step in understanding its chemical behavior and unlocking its full potential. The synthesis of a library of analogues would allow for comprehensive structure-reactivity relationship (SAR) studies. Key modifications could include:
Varying the Ester Groups: Replacing the tert-butyl groups with other alkyl or aryl groups would modulate the steric and electronic properties of the ester, influencing its reactivity and stability.
Modifying the Unsaturated Linkage: Altering the position and geometry of the double bonds within the hexenedioate chain would impact the molecule's conformational flexibility and its propensity to engage in various chemical transformations.
Introducing Substituents: The addition of various functional groups to the carbon backbone would provide a means to fine-tune the molecule's physical and chemical properties.
These studies would be invaluable for designing derivatives with tailored reactivity for specific applications.
| Potential Analogue | Modification from Parent Compound | Anticipated Impact on Reactivity |
| Di-methyl 5-ethenylhex-2-enedioate | Replacement of tert-butyl esters with methyl esters | Increased susceptibility to hydrolysis; less steric hindrance |
| Di-tert-butyl 5-propylhex-2-enedioate | Saturation of the ethenyl group to a propyl group | Reduced reactivity in cycloaddition reactions |
| Di-tert-butyl 4-chloro-5-ethenylhex-2-enedioate | Addition of a chlorine atom to the backbone | Altered electronic properties of the diene system |
Emerging Methodologies in Academia Utilizing Di-tert-butyl Esters with Unsaturated Linkages
While research on this compound itself is absent, academic research on di-tert-butyl esters and molecules with unsaturated linkages is vibrant. The tert-butyl ester group is frequently employed as a protecting group in multi-step organic synthesis due to its stability under a range of conditions and its selective removal under acidic conditions. researchgate.netorganic-chemistry.org Recent advancements include the development of more sustainable and efficient methods for their synthesis. rsc.orgrsc.org
Compounds featuring both ester functionalities and unsaturated systems are key intermediates in a multitude of synthetic transformations, including metathesis reactions, conjugate additions, and various pericyclic reactions. The application of modern catalytic methods to such systems is an area of intense investigation, with the goal of achieving higher efficiency, selectivity, and atom economy.
Unexplored Research Avenues and Future Directions for Ethenylhexenedioate Systems
The ethenylhexenedioate framework represents a promising, yet underexplored, building block in organic synthesis. Future research could focus on several key areas:
Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of chiral ethenylhexenedioate derivatives would be of significant interest for applications in medicinal chemistry and materials science.
Polymerization: The vinyl group and the diene system offer multiple points for polymerization. Investigation into the polymerization of this compound and its derivatives could lead to the development of novel polymers with unique thermal and mechanical properties. The bulky tert-butyl groups would likely impart interesting solubility and processing characteristics to the resulting materials.
Bio-based Feedstocks: Exploring synthetic routes to ethenylhexenedioate systems from renewable, bio-based starting materials would align with the growing demand for sustainable chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
